molecular formula C10H12NO2+ B14640936 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- CAS No. 54450-94-1

2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo-

Cat. No.: B14640936
CAS No.: 54450-94-1
M. Wt: 178.21 g/mol
InChI Key: QEODQDIXZZEENQ-UHFFFAOYSA-N
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Description

2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- is a heterocyclic compound that belongs to the benzisoxazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring The presence of the ethyl and methyl groups, along with the oxo group, adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an o-nitrophenyl derivative with a suitable reagent to form the benzisoxazole ring. The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to introduce the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzisoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- stands out due to its unique combination of the benzene and isoxazole rings, along with the specific substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54450-94-1

Molecular Formula

C10H12NO2+

Molecular Weight

178.21 g/mol

IUPAC Name

3-ethyl-3-methyl-2,1-benzoxazol-1-ium 1-oxide

InChI

InChI=1S/C10H12NO2/c1-3-10(2)8-6-4-5-7-9(8)11(12)13-10/h4-7H,3H2,1-2H3/q+1

InChI Key

QEODQDIXZZEENQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2[N+](=O)O1)C

Origin of Product

United States

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